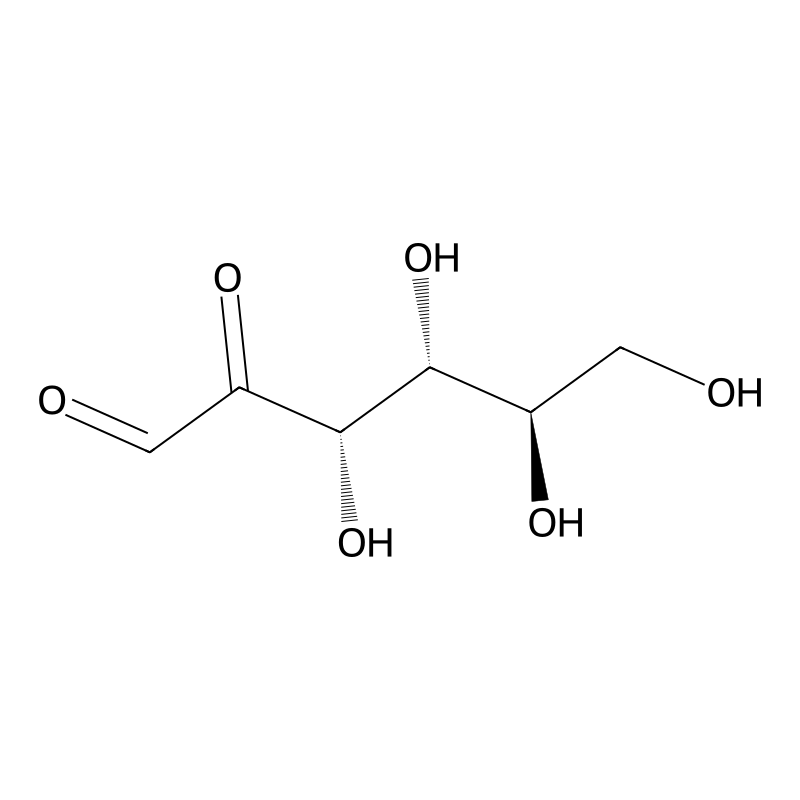

2-Keto-D-glucose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Keto-D-glucose, also known as D-glucosone, is a keto sugar that plays a significant role in various biochemical processes. It is a derivative of D-glucose where the aldehyde group is oxidized to a ketone, resulting in the presence of a carbonyl group at the second carbon position. This compound is characterized by its molecular formula and a molecular weight of approximately 180.16 g/mol. The compound exists in a cyclic form as well as in an open-chain structure, with the cyclic form being more prevalent in aqueous solutions.

- Oxidation: 2-Keto-D-glucose can be further oxidized to form 2-keto-D-gluconic acid through enzymatic or chemical processes. This reaction is often catalyzed by glucose dehydrogenase enzymes found in microorganisms such as Gluconobacter oxydans .

- Reduction: It can be reduced to form D-sorbitol or other sugar alcohols, which are important in various applications including food and pharmaceuticals.

- Condensation Reactions: The compound can react with amines and alcohols to form glycosides and other derivatives, which are useful in synthetic organic chemistry.

2-Keto-D-glucose exhibits notable biological activities. It is involved in metabolic pathways where it serves as an intermediate for the production of other biologically important compounds. Its conversion into 2-keto-D-gluconic acid is significant in microbial fermentation processes, where it is utilized by various bacteria for energy production . Additionally, its structure allows it to participate in glycation reactions, which can affect protein function and contribute to various diseases, including diabetes.

The synthesis of 2-keto-D-glucose can be achieved through several methods:

- Microbial Fermentation: Microorganisms such as Arthrobacter globiformis and Gluconobacter oxydans are employed to convert D-glucose into 2-keto-D-glucose through enzymatic pathways . This method is often preferred for its specificity and efficiency.

- Chemical Oxidation: D-glucose can be oxidized using metal catalysts (e.g., platinum or copper) under controlled conditions to yield 2-keto-D-glucose. This process often involves maintaining specific pH levels to optimize yield .

- Enzymatic Methods: Enzymes such as glucose dehydrogenase facilitate the conversion of D-glucose into 2-keto-D-glucose, providing a more environmentally friendly approach compared to traditional chemical methods .

2-Keto-D-glucose has several applications across various fields:

- Food Industry: It is used as a sweetener and flavor enhancer due to its sweetness profile.

- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents and biologically active compounds.

- Biotechnology: It plays a crucial role in microbial fermentation processes for producing organic acids and other metabolites.

Studies have shown that 2-keto-D-glucose interacts with various enzymes and proteins within biological systems. For instance, its role as a substrate for glucose dehydrogenase highlights its importance in metabolic pathways involving energy production . Furthermore, research indicates that its presence can influence glycation processes, potentially affecting protein function and stability.

Several compounds share structural similarities with 2-keto-D-glucose, each exhibiting unique properties:

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| D-Glucose | Aldohexose | Primary energy source; involved in glycolysis |

| D-Fructose | Ketohexose | Sweetness; key player in carbohydrate metabolism |

| 2-Keto-D-galactose | Ketohexose | Similar structure; involved in galactose metabolism |

| D-Mannose | Aldohexose | Important for glycoprotein synthesis; immune response |

| 2-Keto-L-gulonic acid | Keto acid | Related compound; involved in vitamin C synthesis |

Uniqueness of 2-Keto-D-Glucose:

While many sugars share similar structures, 2-keto-D-glucose's unique keto group at the second carbon position distinguishes it from aldohexoses like D-glucose and D-galactose. This structural difference influences its reactivity and biological roles, making it an essential component in various biochemical pathways.